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molecular formula C8H11ClN4 B1317277 4-Chloro-6-(piperazin-1-yl)pyrimidine CAS No. 373356-50-4

4-Chloro-6-(piperazin-1-yl)pyrimidine

Cat. No. B1317277
M. Wt: 198.65 g/mol
InChI Key: YUDWNXPKSXBXBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08822464B2

Procedure details

13.3 g tert-butyl 1-piperazinecarboxylate and 11.2 mL DIPEA were added to 10 g 4, 6 dichloro pyrimidine in 1000 mL dichlormethane was stirred over the weekend at RT. The solvent was removed. The residue was dissolved in 200 mL dichlormethane and 200 mL trifluoro acetic acid was added. The reaction was stirred at RT. The solvent was removed. The residue was dissolved in methanol and passed through HCO3 containing resin. The solvent was removed and the residue was purified by chromatographie on silica (dcyclohexane: ethylacetate 0-40%) to yield 13.07 g of the desired product.
Quantity
13.3 g
Type
reactant
Reaction Step One
Name
Quantity
11.2 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1([C:7](OC(C)(C)C)=O)[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]1.CCN(C(C)C)C(C)C.[Cl:23][C:24]1[CH:29]=C(Cl)[N:27]=[CH:26][N:25]=1>ClCCl>[Cl:23][C:24]1[CH:29]=[C:7]([N:1]2[CH2:2][CH2:3][NH:4][CH2:5][CH2:6]2)[N:27]=[CH:26][N:25]=1

Inputs

Step One
Name
Quantity
13.3 g
Type
reactant
Smiles
N1(CCNCC1)C(=O)OC(C)(C)C
Name
Quantity
11.2 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
10 g
Type
reactant
Smiles
ClC1=NC=NC(=C1)Cl
Name
Quantity
1000 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred over the weekend at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in 200 mL dichlormethane
ADDITION
Type
ADDITION
Details
200 mL trifluoro acetic acid was added
STIRRING
Type
STIRRING
Details
The reaction was stirred at RT
CUSTOM
Type
CUSTOM
Details
The solvent was removed
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in methanol
CUSTOM
Type
CUSTOM
Details
The solvent was removed
CUSTOM
Type
CUSTOM
Details
the residue was purified by chromatographie on silica (dcyclohexane: ethylacetate 0-40%)

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=NC(=C1)N1CCNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 13.07 g
YIELD: CALCULATEDPERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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